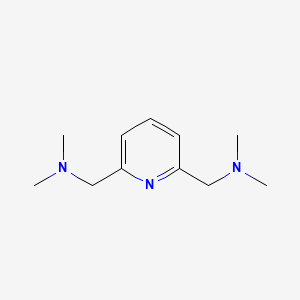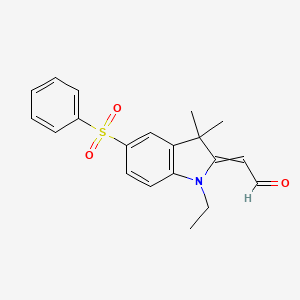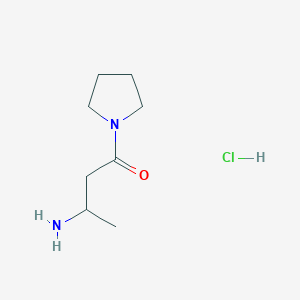
3-Amino-1-(pyrrolidin-1-yl)butan-1-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
These compounds contain valine or a derivative thereof resulting from the reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(pyrrolidin-1-yl)butan-1-one hydrochloride typically involves the reaction of valine derivatives with pyrrolidine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . The product is then purified through crystallization or other separation techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
化学反应分析
Types of Reactions
3-Amino-1-(pyrrolidin-1-yl)butan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
科学研究应用
3-Amino-1-(pyrrolidin-1-yl)butan-1-one hydrochloride has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 3-Amino-1-(pyrrolidin-1-yl)butan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the target molecules being studied.
相似化合物的比较
Similar Compounds
Similar compounds include other valine derivatives and pyrrolidine-containing molecules, such as:
- 2-Amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one
- 3-Amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one
Uniqueness
What sets 3-Amino-1-(pyrrolidin-1-yl)butan-1-one hydrochloride apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.
属性
分子式 |
C8H17ClN2O |
|---|---|
分子量 |
192.68 g/mol |
IUPAC 名称 |
3-amino-1-pyrrolidin-1-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-7(9)6-8(11)10-4-2-3-5-10;/h7H,2-6,9H2,1H3;1H |
InChI 键 |
YANLYAPQKSBTHW-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(=O)N1CCCC1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


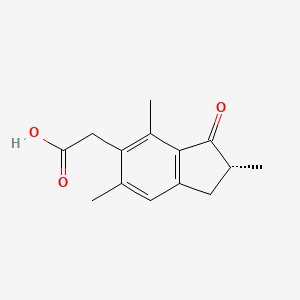
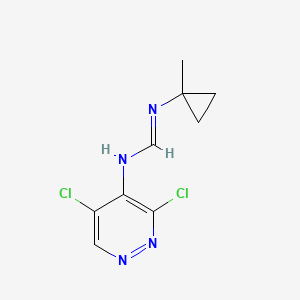

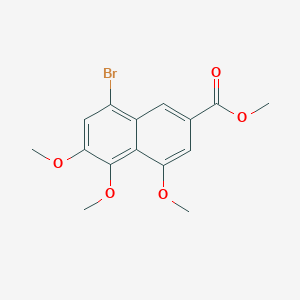

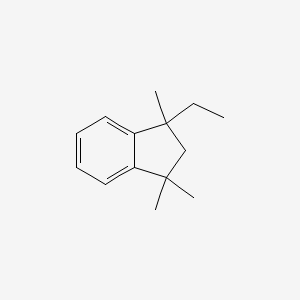
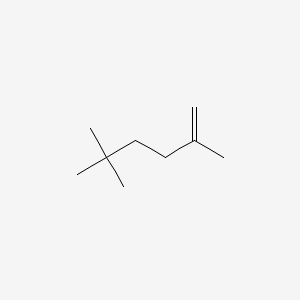
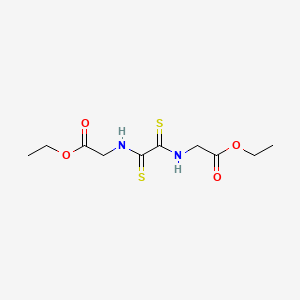

![1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanone](/img/structure/B13938248.png)
